4-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid
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Overview
Description
4-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid is an organic compound that belongs to the class of benzoic acids and derivatives This compound is characterized by the presence of a methoxyphenyl group and a dihydropyrazolyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid typically involves the condensation of 4-methoxyphenylhydrazine with an appropriate benzaldehyde derivative, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzoic acid moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or copper in the presence of appropriate ligands.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can inhibit bacterial glycosyltransferases, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4Z)-4-(3-bromo-4-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
- 4-hydroxy-2-quinolones
- 4-methoxyphenylboronic acid
Uniqueness
4-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group and a dihydropyrazolyl group attached to a benzoic acid moiety sets it apart from other similar compounds.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-14-8-6-12(7-9-14)16-10-15(18-19-16)11-2-4-13(5-3-11)17(20)21/h2-9,15,18H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMIWURJJSWMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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